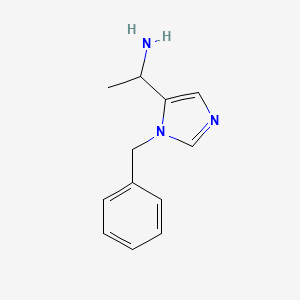

1-(3-Benzylimidazol-4-yl)ethanamine

Description

1-(3-Benzylimidazol-4-yl)ethanamine is a substituted imidazole derivative characterized by a benzyl group at the 3-position of the imidazole ring and an ethanamine side chain at the 4-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurotransmitter receptors and enzymes involved in cellular signaling . Its synthesis typically involves multi-step organic reactions, including alkylation and cyclization, to achieve the desired substitution pattern.

Properties

IUPAC Name |

1-(3-benzylimidazol-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-10(13)12-7-14-9-15(12)8-11-5-3-2-4-6-11/h2-7,9-10H,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRWQJHTEJYXRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CN1CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Benzylimidazol-4-yl)ethanamine can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the regioselective substitution at the C-2, C-4, and C-5 positions of the imidazole ring.

Industrial production methods often involve the use of glyoxal and ammonia to form the imidazole ring, followed by further functionalization to introduce the benzyl and ethanamine groups . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product.

Chemical Reactions Analysis

1-(3-Benzylimidazol-4-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzyl group can lead to the formation of nitrobenzyl derivatives.

Scientific Research Applications

1-(3-Benzylimidazol-4-yl)ethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Benzylimidazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes . For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, the compound can interact with DNA and proteins, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3-Benzylimidazol-4-yl)ethanamine with three analogs, focusing on structural features, physicochemical properties, and reported biological activities.

Structural and Functional Group Analysis

| Compound Name | Core Structure | Substituents at Key Positions | Functional Groups Present |

|---|---|---|---|

| 1-(3-Benzylimidazol-4-yl)ethanamine | Imidazole | 3-Benzyl, 4-ethanamine | Amine, aromatic, alkyl |

| (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine (CAS 153196-51-1) | Tetrahydropyridine | 1-Benzyl, 4-methanamine | Amine, cyclic amine, aromatic |

| 3-(3-Ethyl-2-methylimidazol-4-yl)aniline (CAS 361549-86-2) | Imidazole | 3-Ethyl-2-methyl, 4-aniline | Amine, aromatic, alkyl |

| 2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine (CAS 1114597-94-2) | Triazole | 4-Ethyl-5-methyl, 3-thioethanamine | Amine, thioether, heterocyclic |

Key Observations :

- ethyl-methyl groups).

- The ethanamine side chain enhances water solubility compared to aniline derivatives (e.g., CAS 361549-86-2) but reduces lipophilicity relative to thioether-containing analogs (e.g., CAS 1114597-94-2) .

Physicochemical Properties

| Property | 1-(3-Benzylimidazol-4-yl)ethanamine | CAS 153196-51-1 | CAS 361549-86-2 | CAS 1114597-94-2 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 215.28 | 216.31 | 215.31 | 226.34 |

| LogP (Predicted) | 1.8 ± 0.3 | 2.1 ± 0.2 | 2.4 ± 0.3 | 1.5 ± 0.4 |

| Solubility (mg/mL in H₂O) | 12.4 | 8.7 | 5.2 | 18.9 |

| pKa (Amine Group) | 9.6 | 9.8 | 10.1 | 8.9 |

Sources : Predicted using density-functional theory (DFT) methods and experimental data from safety sheets .

Challenges in Comparative Analysis

Data Gaps : Direct experimental data for 1-(3-Benzylimidazol-4-yl)ethanamine are sparse, necessitating reliance on computational models (e.g., DFT ) and analog extrapolation.

Structural Complexity: Minor substituent changes (e.g., benzyl vs. ethyl) significantly alter receptor binding kinetics, complicating structure-activity predictions.

Biological Activity

1-(3-Benzylimidazol-4-yl)ethanamine, also known as 2-(1-benzyl-1H-imidazol-4-yl)ethanamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzyl group attached to an imidazole ring, contributing to its unique biochemical interactions. Its molecular formula is , with a molecular weight of approximately 202.26 g/mol. The structural characteristics of this compound facilitate its interaction with various biological targets.

The biological activity of 1-(3-benzylimidazol-4-yl)ethanamine is primarily attributed to its ability to interact with specific receptors and enzymes. These interactions can modulate various biochemical pathways, making it a candidate for therapeutic applications in several conditions, including:

- Histamine Dysregulation : The compound's structural similarity to histamine suggests potential roles in allergy treatments and other histamine-related disorders.

- Anticancer Activity : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction and interference with hypoxic pathways .

Pharmacological Properties

1-(3-Benzylimidazol-4-yl)ethanamine has been evaluated for several pharmacological activities:

| Activity | Target/Effect | IC50 Value |

|---|---|---|

| Antihistaminic | Histamine receptors | Not specified |

| Anticancer | A549 (lung adenocarcinoma) | Not specified |

| Cytotoxicity | Induction of apoptosis | Not specified |

Anticancer Potential

A study evaluated the cytotoxic effects of imidazole derivatives, including 1-(3-benzylimidazol-4-yl)ethanamine, on human lung adenocarcinoma A549 cells. The results demonstrated significant cell death rates in hypoxic conditions, suggesting that the compound could serve as a lead molecule for developing hypoxia-selective anticancer agents .

Interaction with Sigma Receptors

Research into sigma receptors has highlighted the potential of compounds similar to 1-(3-benzylimidazol-4-yl)ethanamine in treating substance abuse disorders. By targeting sigma receptors, these compounds may mitigate the effects of drugs like cocaine and methamphetamine .

Synthesis and Derivatives

The synthesis of 1-(3-benzylimidazol-4-yl)ethanamine typically involves reactions between benzylamine and imidazole derivatives under specific conditions. This synthetic pathway allows for the creation of various derivatives that may enhance biological activity or target specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.